(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid
Description
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a hydroxyl (-OH) group at the C2 position and a carboxylic acid (-COOH) group at the C1 position. Its stereochemistry (1R,2R) imparts unique conformational and functional properties, making it relevant in pharmaceutical chemistry, particularly in designing enzyme inhibitors and bioactive molecules.
Properties
CAS No. |
1443511-34-9 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(1R,2R)-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
VCHGSWURBGPKQZ-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C(=O)O |
Canonical SMILES |
C1CC(C(C1)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis via Chiral Resolution
A common approach to obtain enantiomerically pure (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid is through resolution of racemic mixtures using chiral resolving agents.
- Starting Material: Racemic 2-hydroxycyclopentane-1-carboxylic acid (mixture of stereoisomers)
- Resolving Agents: Chiral amines such as R-1-phenylethylamine or derivatives
- Process: Formation of diastereomeric salts between the racemate and the chiral amine, followed by selective crystallization of the desired diastereomeric salt
- Salt Breaking: Acidic or basic hydrolysis to liberate the pure (1R,2R) acid and recover the resolving agent
- Purification: Washing and recrystallization to achieve >99% purity
This method is widely used in industry due to its scalability and the possibility of recovering the resolving agent for reuse, which enhances commercial viability.
Asymmetric Catalytic Reduction
Although specific literature on catalytic asymmetric synthesis of this compound is limited, analogous methods for related cyclopentane derivatives involve:
- Starting Material: Cyclopentane-1,2-dione or cyclopentene derivatives
- Catalysts: Chiral transition metal complexes (e.g., Rh, Ru, or Pd complexes with chiral ligands)
- Reaction: Enantioselective reduction or hydroxy-functionalization to install the hydroxy group stereoselectively at C2
- Outcome: Direct formation of (1R,2R) stereoisomer with high enantiomeric excess (ee)
- Advantages: Avoids resolution step, potentially more atom-economical and efficient
Due to the structural similarity to cyclohexane derivatives, methods adapted from asymmetric hydrogenation of cyclic dicarboxylic acids may be applicable.
Synthesis via Hydroxylation of Cyclopentane Derivatives
- Approach: Starting from cyclopentane carboxylic acid derivatives, regio- and stereoselective hydroxylation at C2 can be achieved using oxidizing agents or enzymatic methods
- Reagents: Osmium tetroxide, Sharpless asymmetric dihydroxylation reagents, or biocatalysts
- Control: Stereochemistry controlled by chiral ligands or enzyme specificity
- Challenges: Requires careful control to avoid overoxidation or formation of undesired isomers
This method is less common for industrial scale but useful in research settings for rapid access to specific stereoisomers.
Chemical Synthesis from Precursors
According to Vulcanchem data, (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid can be synthesized from precursors such as the corresponding carbonyl chloride derivatives, which implies that similar synthetic routes could be adapted for the (1R,2R) isomer by controlling stereochemistry during synthesis steps.
Comparative Data Table of Preparation Methods
Key Research Findings and Notes
- The stereochemical purity of this compound is critical for its utility in pharmaceutical syntheses, necessitating methods that provide >99% enantiomeric purity.
- Recovery and reuse of chiral resolving agents like R-1-phenylethylamine significantly improve economic feasibility for industrial-scale preparation.
- Crystallographic studies confirm the stereochemistry and supramolecular assembly of this compound, aiding in understanding its solid-state behavior important for formulation.
- While direct asymmetric synthesis methods are promising, they require further development and optimization for commercial application.
- The compound’s preparation shares conceptual similarity with the preparation of trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid, a related bicyclic system, where resolution and catalytic hydrogenation strategies have been successfully applied.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentanol.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H10O3
- Molecular Weight : 130.14 g/mol
- IUPAC Name : (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid
- CAS Number : 1883-88-1
The compound features a cyclopentane ring with a hydroxyl group and a carboxylic acid functional group, contributing to its reactivity and utility in various chemical transformations.
Chiral Building Block
This compound serves as an important chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereochemistry allows for the creation of specific stereoisomers that are crucial in drug development.
- Synthesis of Amino Acids : The compound is utilized in the asymmetric synthesis of amino acids. For instance, it has been involved in the synthesis of all four stereoisomers of 1-amino-3-hydroxycyclopentane-1-carboxylic acid through chiral glycine equivalents .
Case Study: Stereospecific Conversions
A notable application includes its use in a two-step process to convert trans-1-amino-2-hydroxycyclopentanes to their cis counterparts. This transformation is achieved through treatment with strong acids such as hydrochloric or sulfuric acid, showcasing the compound's utility in stereochemical manipulations .
Drug Development
The compound's structural features make it a candidate for developing drugs targeting various biological pathways. Its derivatives have been studied for their potential therapeutic effects:
- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .
Intermediate in Synthesis
This compound is frequently used as an intermediate in synthesizing more complex molecules, including hydroxyproline derivatives which are significant in collagen formation and other biological processes .
Enzyme Studies
The compound has been employed in biochemical studies to understand enzyme mechanisms and interactions due to its ability to mimic natural substrates. Its hydroxyl and carboxyl groups allow for hydrogen bonding and interactions with enzyme active sites.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a chiral building block for synthesizing amino acids and other biologically active compounds. |
| Pharmaceutical Research | Investigated for neuroprotective properties; serves as an intermediate in drug synthesis. |
| Biochemical Studies | Utilized to study enzyme mechanisms and interactions due to its functional groups. |
Mechanism of Action
The mechanism of action of (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Table 1: Key Structural Differences Among Cyclopentane and Cyclopropane Carboxylic Acid Derivatives
Key Observations :
- Stereochemistry: The 1R,2R configuration in the target compound contrasts with 1S,2R or 1R,2S isomers in amino-substituted analogs (e.g., ), which exhibit divergent receptor-binding profiles.
- Functional Groups : Replacing -OH with -NH2 () or -F () alters hydrogen-bonding capacity and lipophilicity, impacting solubility and biological activity.
- Ring Size : Cyclopropane derivatives (e.g., ) introduce ring strain, enhancing reactivity compared to cyclopentane-based analogs.
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Notes:
- The hydroxyl group in the target compound increases polarity compared to fluorinated analogs () but reduces it relative to amino-substituted derivatives ().
- High melting points in amino-substituted compounds (e.g., 320°C in ) suggest strong intermolecular hydrogen bonding, absent in the hydroxylated target compound.
Biological Activity
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid (CAS: 1443511-34-9) is a cyclopentane derivative with significant potential in medicinal chemistry. Its unique stereochemistry and functional groups suggest various biological activities that merit detailed exploration. This article reviews the compound's biological activity, synthesizing findings from diverse sources, including case studies and research data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 130.14 g/mol. The compound features a hydroxyl group (-OH) and a carboxylic acid group (-COOH), which are critical for its biological interactions.
Structural Representation
Antimicrobial Properties
Research indicates that derivatives of cyclopentane carboxylic acids exhibit antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various pathogens, including fungi and bacteria. The presence of the hydroxyl group may enhance solubility and bioavailability, contributing to the antimicrobial efficacy of this compound .
Case Study: Antifungal Activity
A notable study evaluated the antifungal properties of cyclic amino acids, revealing that modifications at the carboxyl and amino groups are crucial for activity against fungi such as Candida albicans and Candida tropicalis. While specific data on this compound is limited, its structural analogs suggest potential antifungal properties .
Enzyme Inhibition
The compound's functional groups may also allow it to act as an enzyme inhibitor. Research into similar cyclic compounds has highlighted their ability to inhibit enzymes critical for pathogen survival and replication. This aspect warrants further investigation into this compound's role as a potential enzyme inhibitor in various biochemical pathways .
Cytotoxicity Studies
In vitro studies are essential for assessing the cytotoxic effects of this compound on human cell lines. Preliminary data suggest that certain cyclopentane derivatives can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to their ability to interact with specific cellular targets .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
